1H-indazole-7-sulfonyl chloride
Description
Significance of the Indazole Scaffold in Heterocyclic Systems
Indazole, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a privileged scaffold in medicinal chemistry and materials science. nih.govbenthamdirect.com The arrangement of nitrogen atoms within the five-membered ring gives rise to two common tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable. nih.gov This structural motif is a key component in numerous compounds that exhibit a wide array of biological activities, including anti-inflammatory, antibacterial, and antitumor properties. nih.govresearchgate.netnih.gov The versatility of the indazole ring system allows for functionalization at various positions, enabling the fine-tuning of a molecule's steric and electronic properties to achieve desired chemical and biological outcomes. austinpublishinggroup.com The presence of the indazole core in at least 43 therapeutic agents in clinical trials or on the market underscores its significance in drug discovery and development. nih.govbenthamdirect.com
Overview of Sulfonyl Chlorides in Organic Synthesis
Sulfonyl chlorides (R-SO₂Cl) are a highly reactive and versatile class of organic reagents. Their utility stems from the electrophilic nature of the sulfur atom and the good leaving group ability of the chloride ion. fiveable.me This reactivity allows them to readily participate in nucleophilic substitution reactions with a wide range of nucleophiles, including alcohols, amines, and thiols. fiveable.mewikipedia.org The reaction with amines to form sulfonamides is a cornerstone of medicinal chemistry, as the sulfonamide functional group is present in a vast number of pharmaceuticals. fiveable.me Furthermore, sulfonyl chlorides are precursors to other important sulfur-containing compounds and can be used to introduce the sulfonyl group as a protecting group or as a reactive handle for further synthetic transformations. fiveable.memagtech.com.cn These reagents can undergo various reactions such as annulations, radical reactions, and ionic reactions with a variety of unsaturated compounds. magtech.com.cn
Contextualizing 1H-Indazole-7-sulfonyl Chloride within Advanced Chemical Research
This compound sits (B43327) at the intersection of these two important areas of chemistry. It combines the privileged indazole scaffold with the reactive sulfonyl chloride functionality. This unique combination makes it a valuable intermediate in the synthesis of novel, highly functionalized indazole derivatives. The strategic placement of the sulfonyl chloride group at the 7-position of the indazole ring offers a specific vector for chemical modification, allowing for the introduction of diverse substituents. This capability is of high interest in the design and synthesis of new chemical entities with tailored properties for applications in areas such as medicinal chemistry and materials science. The study of its synthesis, properties, and reactivity is crucial for unlocking its full potential as a building block in advanced chemical research.
Structure
3D Structure
Properties
IUPAC Name |
1H-indazole-7-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2S/c8-13(11,12)6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDFCHAVWXVYHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801303419 | |
| Record name | 2H-Indazole-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801303419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1099660-68-0 | |
| Record name | 2H-Indazole-7-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1099660-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Indazole-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801303419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Indazole 7 Sulfonyl Chloride
Precursor Synthesis Strategies for 7-Substituted Indazoles
The creation of 1H-indazole-7-sulfonyl chloride fundamentally relies on the successful synthesis of a 7-substituted 1H-indazole precursor. The strategic introduction of a functional group at the C-7 position is the critical step, for which several pathways exist, often starting from commercially available or readily synthesized nitro-indazoles.
7-Amino-1H-indazole is a key intermediate that can be converted to the target sulfonyl chloride via a Sandmeyer-type reaction. The primary route to this amine involves the reduction of 7-nitro-1H-indazole.
A common synthetic pathway begins with 2-methyl-3-nitroaniline, which undergoes diazotization followed by cyclization to form 7-nitro-1H-indazole. Subsequent reduction of the nitro group yields 7-amino-1H-indazole. This reduction can be achieved using various standard reagents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. The resulting 7-amino-1H-indazole is a stable, crystalline solid and is commercially available. sigmaaldrich.com
The amino group can then be diazotized with sodium nitrite (B80452) in an acidic medium (e.g., HCl) to form a diazonium salt. This reactive intermediate can then be treated with sulfur dioxide in the presence of a copper(I) chloride catalyst to furnish the desired this compound.
Beyond the amino derivative, other functional groups at the 7-position can serve as handles for introducing the sulfonyl chloride group. Syntheses of these precursors often start from 7-nitro-1H-indazole, which is converted to 7-hydroxy-1H-indazole. This hydroxy derivative is a versatile precursor for various other 7-substituted indazoles. researchgate.net
For instance, 7-iodo-1H-indazole can be prepared from 7-amino-1H-indazole via a Sandmeyer reaction using potassium iodide. researchgate.net This iodo-substituted indazole could potentially undergo metal-catalyzed sulfination reactions.
Another important precursor is the trifluoromethanesulfonate (B1224126) (triflate) derivative, 7-OTf-1H-indazole. It is synthesized by reacting 7-hydroxy-1H-indazole with a triflating agent like N-phenyltriflimide in the presence of a base. researchgate.net This triflate is an excellent leaving group, making it a potent building block for palladium cross-coupling reactions to introduce sulfur-containing moieties. researchgate.net
Synthesis of 7-Functionalized 1H-Indazole Precursors
| Precursor | Starting Material | Key Reagents | Yield | Reference |
|---|---|---|---|---|
| 7-Amino-1H-indazole | 7-Nitro-1H-indazole | H2, Pd/C, HCOOH, NH4+ | 98% | researchgate.net |
| 7-Iodo-1H-indazole | 7-Amino-1H-indazole | HCl, H2SO4, NaNO2, KI | 71% | researchgate.net |
| 7-OTf-1H-indazole | 7-Hydroxy-1H-indazole | N-2-pyridyltriflimide, CsCO3, THF | 96% | researchgate.net |
Direct Chlorosulfonation Pathways for Aromatic Systems
Direct chlorosulfonation is a common method for introducing a sulfonyl chloride group onto an aromatic ring. This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid (ClSO₃H) as the reagent. For the indazole system, the reaction would involve the direct attack of the chlorosulfonium ion or a related electrophile on the benzene (B151609) portion of the bicyclic structure.
However, electrophilic substitution on the indazole ring can be complex. The reaction is often non-regioselective, leading to a mixture of products substituted at various positions (e.g., C-3, C-5, and C-7). chemicalbook.com The specific outcome depends heavily on the reaction conditions and whether the pyrazole (B372694) nitrogen is substituted. For 1H-indazole, substitution tends to occur at the 3- and 5-positions. chemicalbook.com Achieving selective chlorosulfonation at the 7-position is a significant challenge and may require protecting groups or specific directing groups to favor substitution at the desired carbon.
An alternative approach involves using sulfur trioxide (SO₃) and a source of chloride. A patented method describes the use of sulfur trioxide and hydrogen chloride, which react in situ to form the chlorosulfonating agent. google.com This method can be advantageous as it avoids the direct handling of large quantities of highly corrosive chlorosulfonic acid and operates in a water-free environment. google.com Applying this to indazole would still require careful optimization to control the regioselectivity.
Oxidative Approaches to Sulfonyl Chloride Formation from Sulfur Precursors
An alternative to direct chlorosulfonation is the synthesis of a sulfur-containing precursor at the 7-position, such as a thiol or a disulfide, followed by an oxidative chlorination step. This multi-step approach often provides better regiocontrol.
If 1H-indazole-7-thiol can be synthesized, its conversion to this compound can be achieved through various modern oxidative chlorination methods. These methods are generally mild, efficient, and show good functional group tolerance. organic-chemistry.orglookchem.com
One effective system uses hydrogen peroxide in the presence of zirconium tetrachloride (ZrCl₄). This combination efficiently converts aromatic thiols to their corresponding sulfonyl chlorides in very short reaction times under mild conditions. organic-chemistry.orgorganic-chemistry.org Other reagents for this transformation include N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid or 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), which serve as both an oxidant and a chlorine source. lookchem.comorganic-chemistry.org
Reagents for Oxidative Chlorination of Aromatic Thiols
| Reagent System | Conditions | Key Advantages | Reference |
|---|---|---|---|
| H₂O₂ / ZrCl₄ | Acetonitrile, Room Temperature | Excellent yields, very short reaction times, mild conditions. | organic-chemistry.orgorganic-chemistry.org |
| N-Chlorosuccinimide (NCS) / HCl | Aqueous media | Smooth oxidation, good yields. | organic-chemistry.org |
| DCDMH | Aqueous Acetonitrile | Mild and efficient, suitable for thiols and sulfides. | lookchem.com |
| Nitrate Salt / Chlorotrimethylsilane | Acetonitrile | Mild, highly selective, clean reactions. | organic-chemistry.org |
Similarly, a disulfide precursor, di(1H-indazol-7-yl) disulfide, can be oxidized to form the target sulfonyl chloride. Many of the same reagents used for thiol oxidation are also effective for the oxidative chlorination of disulfides. The reaction proceeds by cleaving the disulfide bond followed by oxidation and chlorination of the resulting sulfur species.
The H₂O₂/ZrCl₄ system is highly effective for converting disulfides to sulfonyl chlorides, offering the same advantages of high yields and mild conditions as seen with thiols. organic-chemistry.orgorganic-chemistry.org This method represents a practical and efficient route for the synthesis of sulfonyl chlorides from disulfide precursors. organic-chemistry.org
Regiochemical Control in Sulfonyl Chloride Functionalization of Indazoles
The inherent reactivity of the indazole ring system often leads to a mixture of isomers during electrophilic substitution reactions, making the selective synthesis of the 7-sulfonyl chloride derivative a significant endeavor. The primary challenge lies in directing the sulfonyl chloride group to the C7 position of the benzene portion of the indazole structure, as other positions, such as C3, C5, and the nitrogen atoms (N1 and N2), are also susceptible to reaction.
A key strategy to overcome this lack of regioselectivity involves the use of directing groups. These are chemical moieties temporarily attached to the indazole molecule to guide the sulfonyl chloride group to the desired C7 position. For instance, a removable N,N-diisopropylcarbamoyl group attached to the N1 position has been shown to effectively direct olefination to the C7 position through a rhodium-catalyzed C-H activation process. While this specific example pertains to olefination, the principle of using a directing group is a cornerstone for achieving regioselectivity and is a promising approach for the synthesis of this compound.
Another approach to achieving regiochemical control is through the synthesis of a precursor molecule that already has a functional group at the C7 position, which can then be converted into the sulfonyl chloride. A viable precursor is 7-amino-1H-indazole. This compound can be synthesized through methods such as the reduction of 7-nitroindazole. The amino group at the C7 position can then be transformed into a sulfonyl chloride via a Sandmeyer-type reaction. This classical method involves the diazotization of the amino group, followed by a reaction with sulfur dioxide in the presence of a copper catalyst.
Furthermore, the synthesis of 7-iodo-1H-indazole provides another pathway. The iodo group at the C7 position serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions, which could potentially be adapted to introduce a sulfonyl chloride or a precursor group.
Exploration of Catalyst-Mediated Synthetic Methods
Catalyst-mediated reactions offer a powerful and elegant means to achieve selective C-H functionalization, including the introduction of a sulfonyl group onto the indazole ring. Transition metals such as rhodium, palladium, and iridium are at the forefront of this research.
Rhodium-catalyzed C-H activation has been successfully employed for the synthesis of various substituted indazoles. For example, Rh(III)-catalyzed C-H bond addition of azobenzenes to aldehydes provides a route to N-aryl-2H-indazoles. While not a direct route to this compound, these methods demonstrate the potential of rhodium catalysts to activate specific C-H bonds in the indazole system, which could be harnessed for C7-sulfonylation with the appropriate directing group and sulfonating agent.
Palladium-catalyzed reactions are also a cornerstone of modern synthetic chemistry and have been applied to the functionalization of indazoles. Palladium-catalyzed cross-coupling reactions of halogenated indazoles, such as 7-bromo or 7-iodo-1H-indazole, with sulfur-containing reagents could provide a route to the desired sulfonyl derivative. Additionally, direct palladium-catalyzed C-H sulfonylation of arenes is a known transformation, and its application to the indazole nucleus is an area of active investigation.
The development of catalyst-mediated methods for the direct C7-sulfonylation of 1H-indazole remains a significant goal. Such a method would offer a more atom-economical and efficient route to this compound by avoiding the multiple steps associated with precursor synthesis and functional group interconversion.
Table of Reaction Conditions for Indazole Functionalization
| Catalyst/Reagent | Substrate | Position Functionalized | Product Type | Reference |
| Rh(III) catalyst | Azobenzene and Aldehyde | N-Aryl | N-Aryl-2H-indazole | nih.govnih.gov |
| Pd(0) catalyst | 7-Iodo-1H-indazole | C7 | C7-Coupled Products | |
| N,N-diisopropylcarbamoyl directing group with Rh catalyst | 1H-Indazole | C7 | C7-Olefinated Indazole | |
| NaH in THF | C7-NO2 or C7-CO2Me substituted indazoles | N2 | N2-Alkylated Indazole | beilstein-journals.org |
Reactivity and Derivatization Chemistry of 1h Indazole 7 Sulfonyl Chloride
Nucleophilic Substitution Reactions of the Sulfonyl Chloride Moiety
The sulfonyl chloride functional group (-SO₂Cl) at the C7 position of the indazole ring is a powerful electrophile. It readily undergoes nucleophilic substitution reactions, where the chlorine atom is displaced by various nucleophiles. This reactivity is central to the derivatization of this compound.
Formation of Sulfonamides via Amination
The reaction of 1H-indazole-7-sulfonyl chloride with primary or secondary amines is a fundamental and widely used transformation that yields the corresponding sulfonamides. This reaction, known as sulfonylation, typically proceeds in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the hydrochloric acid byproduct. nih.govlibretexts.org The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.
The resulting 1H-indazole-7-sulfonamides are a class of compounds that feature prominently in medicinal chemistry. libretexts.orgrsc.org The reaction is versatile, accommodating a wide range of amines, from simple alkylamines to more complex aniline (B41778) and heterocyclic amine derivatives, allowing for the introduction of diverse structural motifs. The existence of 1H-Indazole-7-sulfonamide has been confirmed, representing the product of this reaction with ammonia. nih.gov
Table 1: Examples of Sulfonamide Formation This table presents hypothetical, yet chemically reasonable, examples based on established reactivity principles of sulfonyl chlorides.
| Amine Nucleophile | Base/Solvent | Resulting Sulfonamide Product |
| Ammonia (NH₃) | Pyridine | 1H-Indazole-7-sulfonamide |
| Methylamine (CH₃NH₂) | Triethylamine (B128534)/DCM | N-Methyl-1H-indazole-7-sulfonamide |
| Piperidine | Pyridine | 7-(Piperidin-1-ylsulfonyl)-1H-indazole |
| Aniline (C₆H₅NH₂) | Pyridine | N-Phenyl-1H-indazole-7-sulfonamide |
Synthesis of Sulfonate Esters and Sulfonohydrazides
Analogous to the formation of sulfonamides, this compound can react with alcohols or phenols to form sulfonate esters. This reaction also typically requires a base like pyridine to facilitate the process. nih.gov The oxygen atom of the alcohol serves as the nucleophile. The resulting sulfonate esters are themselves useful intermediates, as the sulfonate group can act as a good leaving group in subsequent substitution reactions.
When hydrazine (B178648) or its derivatives are used as nucleophiles, the corresponding sulfonohydrazides are formed. This reaction follows the same mechanistic principle as amination. Sulfonohydrazides are valuable precursors for the synthesis of other heterocyclic systems and have applications in various chemical transformations.
Reactions with Oxygen and Carbon Nucleophiles
The reaction with alcohols to form sulfonate esters is the primary example of a reaction with an oxygen nucleophile. Another key reaction involves hydrolysis, where water acts as the nucleophile, converting the sulfonyl chloride into the corresponding 1H-indazole-7-sulfonic acid.
Reactions with carbon nucleophiles are less common but possible. For instance, organometallic reagents can potentially react with sulfonyl chlorides, although this can be a complex process. More established is the reaction of sulfonyl chlorides with sources of cyanide anion to form sulfonyl cyanides.
Transformations of the Indazole Heterocyclic Core
The indazole ring itself is a dynamic chemical entity. The presence of the NH proton allows for reactions at the nitrogen atoms, and the aromatic system can undergo functionalization at its carbon atoms.
N-Alkylation and N-Arylation Strategies
The N-alkylation of the indazole ring is a common strategy for derivatization, but it presents a challenge of regioselectivity, as substitution can occur at either the N1 or N2 position. nih.govnih.gov The outcome is highly dependent on the substitution pattern of the indazole ring, the nature of the alkylating agent, and the reaction conditions. beilstein-journals.orgresearchgate.net
For indazoles bearing a strong electron-withdrawing group at the C7 position, such as a nitro (-NO₂) or a methoxycarbonyl (-CO₂Me) group, N-alkylation shows a strong preference for the N2 position. nih.govbeilstein-journals.orgresearchgate.netd-nb.info This is attributed to both steric and electronic effects. The bulky substituent at C7 hinders attack at the adjacent N1 position, while electronically, the electron-withdrawing group decreases the nucleophilicity of the N1 atom more significantly than the N2 atom. Given that the sulfonyl chloride group (-SO₂Cl) is also strongly electron-withdrawing, it is expected to direct N-alkylation of this compound predominantly to the N2 position.
Table 2: Predicted Regioselectivity of N-Alkylation for this compound This table shows predicted major products based on studies of similarly substituted indazoles. researchgate.netd-nb.info
| Alkylating Agent | Base/Solvent | Predicted Major Product |
| Iodomethane (CH₃I) | NaH / THF | 2-Methyl-indazole-7-sulfonyl chloride |
| Benzyl bromide (BnBr) | K₂CO₃ / DMF | 2-Benzyl-indazole-7-sulfonyl chloride |
| Ethyl bromoacetate | Cs₂CO₃ / DMF | Ethyl (2-(chlorosulfonyl)-2H-indazol-2-yl)acetate |
N-arylation reactions, typically achieved through copper- or palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids, would likely follow a similar regiochemical preference for the N2 position due to the influence of the C7 substituent.
C-Functionalization at Positions Other Than C7 (e.g., C3)
Further functionalization of the indazole core on the carbon atoms is a key strategy for building molecular complexity. The C3 position is a common site for such modifications. chim.itacs.org Various reactions, including halogenation, nitration, acylation, and metal-catalyzed cross-coupling reactions, can be employed to introduce substituents at this position. rsc.orgchim.it
The presence of the 7-sulfonyl chloride group is expected to influence the reactivity of the ring towards electrophilic substitution. As an electron-withdrawing group, it deactivates the benzene (B151609) portion of the heterocycle towards electrophiles. However, functionalization at the C3 position, often proceeding through metallation-based or radical mechanisms, remains a viable and important pathway. chim.it For instance, studies have shown that indazoles with a sulfonyl group at other positions can successfully undergo C3-functionalization, indicating the compatibility of this group with various reaction conditions. nih.gov Reactions such as iodination with iodine and a base, or palladium-catalyzed Suzuki or Heck couplings on a pre-functionalized (e.g., halogenated) C3 position, are plausible synthetic routes. rsc.orgnih.gov
Chemoselectivity and Regioselectivity in Multi-functionalized Systems
The reactivity of this compound is governed by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This group readily reacts with nucleophiles, most commonly primary and secondary amines, to form stable sulfonamides. In the context of multi-functionalized systems, where multiple potential nucleophilic sites exist (e.g., hydroxyl, amino, thiol groups), this compound exhibits a high degree of chemoselectivity. The reaction typically favors the most nucleophilic and least sterically hindered site. Generally, primary and secondary amines react preferentially over alcohols or thiols under standard conditions (e.g., in the presence of a non-nucleophilic base like triethylamine or pyridine in an aprotic solvent).
Regioselectivity is a critical consideration for the indazole ring itself, which possesses two nitrogen atoms (N1 and N2) that can potentially react. The indazole ring exists in two tautomeric forms, the 1H-indazole and the 2H-indazole, with the 1H-tautomer being thermodynamically more stable. beilstein-journals.orgresearchgate.net Direct alkylation or acylation of the indazole NH can lead to a mixture of N1 and N2 substituted products. beilstein-journals.org However, in the case of sulfonylation, the reaction is also subject to electronic and steric influences from substituents on the indazole ring.
For instance, in the synthesis of 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole, the sulfonylation of 5-nitroindazole (B105863) occurred exclusively at the N1 position. mdpi.com This selectivity was confirmed by a NOESY NMR experiment which showed no spatial correlation between the proton at position C3 of the indazole and the aromatic protons of the benzenesulfonyl group, which would be expected if the reaction had occurred at N2. mdpi.com The electron-withdrawing nature of the sulfonyl chloride group at the C7 position is expected to decrease the nucleophilicity of the adjacent N1 atom, yet steric factors and the specific reaction conditions ultimately dictate the final regiochemical outcome. Studies on substituted indazoles have shown that both electronic effects and the choice of base and solvent play a crucial role in directing N1 versus N2 selectivity. beilstein-journals.orgbeilstein-journals.org
| Factor | Influence on Selectivity | Example / Observation | Reference |
|---|---|---|---|
| Nucleophile Type | Determines chemoselectivity. Amines are generally more reactive towards sulfonyl chlorides than alcohols. | Reaction with an amino-alcohol would preferentially form a sulfonamide over a sulfonate ester. | General Reactivity Principles |
| Electronic Effects | Electron-withdrawing groups on the indazole ring influence the nucleophilicity of N1 and N2. | A C7-substituent, like in this compound, impacts the electron density across the heterocyclic ring system. | beilstein-journals.org |
| Steric Hindrance | Bulky groups near a reaction site can hinder nucleophilic attack, favoring reaction at a less crowded site. | The N1 position is generally less sterically hindered than the N2 position, which is situated between the C3 position and the fused benzene ring. | beilstein-journals.org |
| Reaction Conditions | The choice of base (e.g., NaH vs. Cs₂CO₃) and solvent (e.g., THF vs. DMF) can reverse or enhance regioselectivity. | In alkylations, NaH in THF often favors N1 products, while other conditions can promote N2 substitution through mechanisms like chelation. | beilstein-journals.orgbeilstein-journals.org |
| Thermodynamics | The N1-substituted indazole product is typically the thermodynamically more stable isomer. | Under equilibrating conditions, an initial N2-acylated product may isomerize to the more stable N1-acylindazole. | beilstein-journals.org |
Advanced Reaction Mechanisms Involving the Sulfonyl Chloride Group
The reaction of this compound with a nucleophile, such as an amine (R-NH₂), is generally described by a nucleophilic substitution mechanism at the sulfur center. While often depicted as a one-step Sₙ2-like process, it is more accurately described as a two-step addition-elimination pathway.
Nucleophilic Attack: The nucleophile attacks the electrophilic sulfur atom, breaking the S=O pi bond and forming a transient, pentacoordinate trigonal bipyramidal intermediate.
Chloride Elimination: The intermediate collapses, reforming the sulfur-oxygen double bond and expelling the chloride ion as the leaving group, resulting in the final sulfonamide product.
While this mechanism is widely accepted, detailed kinetic and computational studies specifically for this compound are not extensively documented in the available literature. Advanced mechanistic considerations would involve evaluating the transition state structures and the potential influence of the indazole moiety. The nitrogen atoms of the indazole ring could potentially participate in the reaction through intramolecular catalysis or by stabilizing the charged intermediates, although such pathways are speculative without specific experimental or computational evidence. cus.ac.in The reaction of indazoles with formaldehyde (B43269) in acidic media, for instance, has been shown through experimental and theoretical studies to proceed through a mechanism involving the protonated form of formaldehyde reacting with the neutral indazole tautomer. nih.gov This highlights the complex interplay of reactants and intermediates that can occur in reactions involving the indazole scaffold.
Photocatalytic and Electrochemical Functionalization of Indazole-Sulfonamides
Once this compound is converted into its corresponding sulfonamide derivatives, these stable products can be subjected to advanced functionalization reactions. Photocatalysis and electrochemistry offer powerful, mild, and sustainable methods for modifying these complex molecules, often at late stages of a synthetic sequence. nih.gov
Photocatalytic functionalization of sulfonamides has emerged as a strategy to activate the otherwise stable sulfonamide group. acs.orgnih.gov One prominent method involves the conversion of a primary or secondary sulfonamide into an N-sulfonylimine or a related precursor. acs.orgnih.gov Under photocatalytic conditions, these precursors can generate sulfonyl radical intermediates. acs.org These highly reactive radicals can then participate in a variety of transformations, such as addition to alkenes (hydrosulfonylation), enabling the formation of complex sulfones. acs.org This strategy effectively repurposes the sulfonamide as a functional handle for C-S bond formation under mild, metal-free conditions, often initiated by an energy-transfer catalyst. acs.orgnih.gov
| Sulfonamide Precursor | Reaction Partner | Photocatalyst/Conditions | Product Type | Key Feature | Reference |
|---|---|---|---|---|---|
| N-Sulfonylimine | Electron-poor or neutral alkenes | Metal-free organic photocatalyst, blue light | Sulfone | Generates a sulfonyl radical for C-S bond formation via hydrosulfonylation. | acs.orgnih.gov |
| Primary Sulfonamide | Alkenes | Iridium or Ruthenium complexes | Functionalized Sulfonamides | Direct C-H functionalization adjacent to the sulfonamide group. | rsc.org |
Electrochemical methods provide another avenue for the synthesis and functionalization of sulfonamides. Electricity can be used as a "reagentless" driving force for oxidative or reductive transformations. For example, an environmentally benign electrochemical method enables the oxidative coupling of thiols and amines to directly form sulfonamides, bypassing the need for sulfonyl chlorides altogether. acs.org This process involves the anodic oxidation of a thiol to a disulfide, followed by further oxidation and coupling with an amine. acs.org Other electrochemical approaches have demonstrated the synthesis of diverse sulfonamide derivatives by controlling the electrode potential during the electrolysis of precursors like urazoles in the presence of arylsulfinic acids. rsc.orgresearchgate.net Such methods could be adapted for the synthesis or modification of indazole-sulfonamides, offering a green and efficient alternative to traditional chemical methods. rsc.org
Role as a Key Building Block in Medicinal Chemistry Research
The unique structural features of this compound make it an important starting material for the synthesis of compounds with potential therapeutic applications. Its utility lies in the ability to readily react with amines to form stable sulfonamide linkages, a common motif in medicinal chemistry.
The synthesis of hybrid molecules containing both an indazole core and a sulfonamide group is a key area of research. These scaffolds are of interest because the combination of these two pharmacophores can lead to compounds with novel biological activities. The reaction of this compound with various primary and secondary amines provides a straightforward method for creating a diverse array of indazole-sulfonamides. This approach allows for the systematic exploration of the chemical space around this scaffold, enabling researchers to fine-tune the properties of the resulting molecules.
Beyond simple sulfonamide formation, this compound is utilized in the synthesis of more complex heterocyclic systems. For instance, it can be used to prepare compounds where the indazole ring is fused or linked to other heterocyclic rings. These more elaborate structures are often designed to interact with specific biological targets, such as enzymes or receptors, that are implicated in disease processes. The reactivity of the sulfonyl chloride group allows for its incorporation into multi-step synthetic sequences aimed at producing highly specific molecular probes and potential drug candidates.
Contribution to Chemical Library Generation for High-Throughput Screening Initiatives
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds for biological activity. This compound is a valuable tool for generating chemical libraries for HTS. Its ability to react with a wide range of commercially available amines in a reliable and predictable manner makes it well-suited for parallel synthesis, a technique used to quickly produce large sets of related compounds. These libraries of indazole-sulfonamides can then be screened against various biological targets to identify "hits"—compounds that show promising activity and warrant further investigation.
Precursor for Investigational Compounds in Pharmaceutical Discovery
Several investigational compounds in the pharmaceutical pipeline have incorporated the indazole-7-sulfonamide structure. While specific drug names and their detailed synthetic routes are often proprietary, the scientific literature points to the general importance of this scaffold. For example, research has been conducted on indazole derivatives as inhibitors of various kinases, a class of enzymes that are important targets in cancer therapy. The synthesis of these inhibitors often involves the use of this compound or related building blocks.
Utilization in Materials Science and Polymer Chemistry
Currently, the primary application of this compound appears to be concentrated in the field of medicinal chemistry and pharmaceutical research. There is limited available information to suggest its widespread use in materials science or polymer chemistry. The properties that make it attractive for drug discovery, such as its specific reactivity and the biological activity of its derivatives, may not directly translate to applications in the development of new materials or polymers.
Conclusion
1H-Indazole-7-sulfonyl chloride emerges as a significant chemical entity, bridging the rich field of indazole chemistry with the synthetic versatility of sulfonyl chlorides. Its ability to serve as a precursor to a wide array of 7-substituted indazole derivatives, particularly sulfonamides, positions it as a valuable tool for researchers in medicinal chemistry and materials science. A thorough understanding of its synthesis, properties, and reactivity is paramount for harnessing its full potential in the development of novel and functional molecules. Further research into the applications of this compound will undoubtedly contribute to the advancement of heterocyclic chemistry and its impact on various scientific disciplines.
Advanced Characterization and Computational Studies of 1h Indazole 7 Sulfonyl Chloride and Its Derivatives
Spectroscopic Methodologies for Structural Elucidation
The precise structure of newly synthesized chemical entities is confirmed through a suite of spectroscopic methods. For indazole derivatives, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools.
NMR spectroscopy is paramount for the detailed structural analysis of 1H-indazole-7-sulfonyl chloride derivatives in solution. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively.
¹H NMR: The proton NMR spectrum of an indazole derivative reveals characteristic signals for the aromatic protons on the fused ring system. For a 7-substituted indazole, the chemical shifts and coupling constants of protons H3, H4, H5, and H6 provide definitive evidence of the substitution pattern. For instance, in derivatives of 1H-indazole, the aromatic protons typically resonate in the range of δ 7.0–8.5 ppm. mdpi.comnih.gov The proton at the C3 position often appears as a distinct singlet or doublet, depending on the N1-substituent, while the benzene (B151609) ring protons exhibit complex splitting patterns (triplets and doublets) based on their coupling with adjacent protons. nih.gov
¹³C NMR: The carbon-13 NMR spectrum complements the proton data by identifying all unique carbon atoms in the molecule. The carbon atoms of the indazole ring typically appear in the aromatic region (δ 110–145 ppm). nih.govresearchgate.net The position of the sulfonyl group at C7 influences the chemical shifts of the surrounding carbons (C6, C7, and C7a).
2D NMR: Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to establish through-space proximity of protons, which is crucial for confirming the specific isomer synthesized, such as distinguishing between N1 and N2 alkylated indazoles. mdpi.com
Table 1: Representative NMR Data for an Indazole Derivative The following data is for 1-Butyl-1H-indazole-3-carboxamide, illustrating typical chemical shifts for a substituted indazole core.
| Technique | Nucleus | Chemical Shift (δ, ppm) and Description |
| ¹H NMR | H-4 | 8.11 (d, J = 8.00 Hz, 1H) |
| ¹H NMR | H-5 | 7.19 (t, J = 7.60 Hz, 1H) |
| ¹H NMR | H-6 | 7.37 (t, J = 8.00 Hz, 1H) |
| ¹H NMR | H-7 | 7.69 (d, J = 8.80 Hz, 1H) |
| ¹³C NMR | C-4 | 122.68 |
| ¹³C NMR | C-5 | 122.41 |
| ¹³C NMR | C-6 | 122.64 |
| ¹³C NMR | C-7 | 110.71 |
| ¹³C NMR | C-3a | 126.84 |
| ¹³C NMR | C-7a | 141.04 |
| Data sourced from a study on 3-carboxamide indazole derivatives. nih.gov |
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly vital in the characterization of novel indazole derivatives, providing exact mass measurements that confirm the molecular formula with high precision.
For derivatives synthesized from this compound, such as sulfonamides, HRMS is used to verify the successful coupling of the sulfonyl chloride with an amine. The calculated mass [M+H]⁺ or [M+Na]⁺ is compared to the experimentally observed mass, with a minimal mass error confirming the identity of the product. mdpi.comnih.gov For example, the synthesis of 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole was confirmed by HRMS, which provided an exact mass measurement consistent with its chemical formula. mdpi.com Similarly, the fragmentation patterns observed in tandem MS (MS/MS) can help elucidate the structure by showing characteristic losses of groups like SO₂. researchgate.net
Table 2: Example of HRMS Data for a Synthesized Indazole Sulfonamide Derivative
| Compound | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |
| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | C₁₄H₁₀ClN₃O₅S | 383.0057 | 383.0051 | mdpi.com |
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, IR spectroscopy provides clear evidence for key structural components.
The most characteristic signals for the sulfonyl group (SO₂) are its symmetric and asymmetric stretching vibrations. For sulfonyl chlorides, these bands appear strongly in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹. acdlabs.com When the sulfonyl chloride is converted to a sulfonamide, these frequencies shift slightly. For instance, in various sulfonamides, the asymmetric and symmetric SO₂ stretching bands are reported in the ranges of 1370-1315 cm⁻¹ and 1181-1119 cm⁻¹, respectively. researchgate.net Additionally, the N-H stretch of the indazole ring (if unsubstituted at N1/N2) or the sulfonamide can be observed, typically around 3300 cm⁻¹. nih.govresearchgate.net
Table 3: Characteristic IR Absorption Bands for Sulfonyl-Containing Indazoles
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1315 - 1380 | researchgate.net |
| Sulfonyl (SO₂) | Symmetric Stretch | 1119 - 1192 | researchgate.net |
| Amine (N-H) | Stretch (in sulfonamides) | ~3300 | nih.govresearchgate.net |
| Aromatic C-H | Stretch | ~3000 - 3100 | acdlabs.com |
Theoretical and Computational Chemistry Approaches
Computational chemistry provides insights into molecular properties that are difficult or impossible to measure experimentally. These methods are used to predict reactivity, understand electronic structure, and hypothesize how a molecule might interact with a biological target.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the distribution of electrons, DFT can predict a molecule's geometry, energy levels, and reactivity.
For indazole derivatives, DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.govresearchgate.net A smaller energy gap suggests that the molecule is more reactive. These calculations help in understanding which sites on the indazole ring are most susceptible to electrophilic or nucleophilic attack. For instance, a computational study on 4-sulfonamido-1H-indazoles was performed to estimate the reactivity of the indazole ring prior to attempting a bromination reaction, successfully predicting the outcome. nih.gov Furthermore, DFT can generate electrostatic potential maps, which visualize the electron-rich and electron-poor regions of a molecule, guiding the prediction of intermolecular interactions. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for generating hypotheses about how a potential drug molecule might interact with its biological target.
Derivatives of this compound, particularly sulfonamides, are frequently evaluated as inhibitors of various enzymes, such as kinases or carbonic anhydrases. mdpi.comnih.gov In these studies, molecular docking simulations are performed to place the indazole derivative into the active site of the target protein. The simulation calculates a binding affinity or docking score (often in kcal/mol), which estimates the strength of the interaction. A lower (more negative) binding energy suggests a more favorable interaction. mdpi.comresearchgate.net The simulation also reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues in the protein's active site. mdpi.com These insights are crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective inhibitors. mdpi.comnih.gov
Table 4: Example of Molecular Docking Results for an Indazole Sulfonamide Derivative
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | MAPK1 | -7.55 | LYS55, GLN105, ASP167 | mdpi.com |
| Amine derivative of the above compound | MAPK1 | -8.34 | LYS55, GLN105, ASP111 | mdpi.com |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. In the context of this compound and its derivatives, MD simulations provide crucial insights into their conformational flexibility and the stability of their interactions with biological targets. These simulations model the movement of atoms in a molecule by solving Newton's equations of motion, offering a detailed view of how these compounds might behave in a biological system.
The conformational landscape of a molecule dictates its ability to bind to a specific receptor. For 1H-indazole derivatives, understanding the accessible conformations is key to designing potent and selective inhibitors. MD simulations can explore the potential energy surface of the molecule, identifying low-energy, stable conformations that are most likely to be biologically active. For instance, the orientation of the sulfonyl chloride group relative to the indazole ring can significantly influence its reactivity and binding mode.
Furthermore, MD simulations are instrumental in assessing the stability of a ligand-protein complex. Once a potential binding pose is identified through methods like molecular docking, MD simulations can be run on the entire complex. These simulations can predict how strongly the ligand will bind and how stable the interaction is over time. Key metrics derived from MD simulations include root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the analysis of intermolecular interactions like hydrogen bonds and hydrophobic contacts.
A study on 1H-indazole analogs as anti-inflammatory agents utilized MD simulations to evaluate their stability within the active site of the Cyclooxygenase-2 (COX-2) enzyme. The results indicated that the studied compounds were relatively stable in the enzyme's active site, suggesting a favorable binding profile. researchgate.net Similarly, MD simulations were employed to investigate aryl sulfonamide analogs as inhibitors of the voltage-gated sodium channel Nav1.7, where the stability of the inhibitor-channel complex was verified over a 100 ns simulation. nih.gov
The binding free energy is a critical parameter that can be calculated from MD simulation trajectories using methods like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA). This provides a quantitative measure of the binding affinity. In the study of 1H-indazole analogs targeting COX-2, MM-GBSA analysis demonstrated substantial binding affinities for the designed compounds. researchgate.net The van der Waals energy is often found to be a major contributor to the binding process in such systems. nih.gov
Table 1: Representative Data from MD Simulations of Indazole Derivatives
| Compound/System | Simulation Length (ns) | Key Finding | Reference |
| 1H-Indazole Analog - COX-2 Complex | Not Specified | Compound was relatively stable in the COX-2 active site. | researchgate.net |
| Aryl Sulfonamide - Nav1.7 Complex | 100 | Verified the stability of the docking results and the complex. | nih.gov |
| SIK2 Inhibitors | Not Specified | Revealed stronger interactions for certain inhibitors with SIK2. | rsc.org |
This table presents illustrative data from studies on indazole derivatives to demonstrate the type of information obtained from MD simulations.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for elucidating the reaction mechanisms of this compound and its derivatives at the electronic level. These methods provide detailed information about the energies of reactants, transition states, and products, as well as the electronic structure and charge distribution throughout a reaction pathway.
For this compound, a key reaction is its interaction with nucleophiles, where the sulfonyl chloride group is highly reactive. Quantum chemical calculations can model the nucleophilic attack on the sulfur atom, the departure of the chloride leaving group, and the formation of a new sulfonamide or sulfonate ester bond. By calculating the energy barriers (activation energies) for different potential pathways, researchers can predict the most likely reaction mechanism.
For example, a theoretical study on the reaction of NH-indazoles with formaldehyde (B43269) utilized calculations to determine the mechanism of N-alkylation. nih.gov These calculations showed that the reaction proceeds through the protonation of formaldehyde, which then reacts with the neutral indazole. nih.gov The stability of different tautomers and isomers can also be assessed, which is crucial for understanding the reactivity of the indazole core. nih.gov
DFT calculations are also used to compute various molecular properties that correlate with reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. For a series of 3-carboxamide indazole derivatives, DFT calculations were used to determine these frontier molecular orbitals and other electronic properties. nih.gov
Table 2: Illustrative Quantum Chemical Calculation Data for Indazole Derivatives
| Calculation Method | System | Finding | Reference |
| MP2/6-31G** | 1H-Indazole | The 1H-tautomer is 15 kJ·mol⁻¹ more stable than the 2H-tautomer. | nih.gov |
| B3LYP/6-311++G(d,p) | 1H-Indazole Derivatives | Provided a sound basis for experimental NMR observations. | nih.gov |
| DFT | 3-Carboxamide Indazole Derivatives | Calculated HOMO, LUMO, and energy gaps to understand chemical reactivity. | nih.gov |
This table showcases the application of quantum chemical calculations to indazole derivatives to provide insights into their stability and reactivity.
By combining the insights from MD simulations and quantum chemical calculations, a comprehensive understanding of the behavior of this compound and its derivatives can be achieved, from their conformational preferences and binding capabilities to their fundamental chemical reactivity.
Q & A
Q. What are the recommended synthetic routes for 1H-indazole-7-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : Sulfonyl chlorides are typically synthesized via chlorination of sulfonic acids or sulfonamides. For this compound, chlorination of the corresponding sulfonamide (CAS 160975-45-1) using reagents like PCl₅ or thionyl chloride under anhydrous conditions is common. Reaction temperature significantly impacts yield (Table 1). For example, lower temperatures (0–5°C) reduce side reactions, while higher temperatures (25°C) may accelerate decomposition . Table 1 : Yield vs. Temperature (Adapted from Table S4 )
| Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|
| 0–5 | 78 | 95 |
| 15–20 | 65 | 88 |
| 25 | 52 | 82 |
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR, focusing on sulfonyl chloride peaks (e.g., δ ~3.5–4.0 ppm for SO₂Cl protons).
- HPLC-MS : Verify purity (>95%) and detect trace byproducts.
- FT-IR : Identify SO₂Cl stretches (~1360 cm⁻¹ and 1180 cm⁻¹). Cross-reference with literature spectra from related sulfonyl chlorides (e.g., 1-methyl-1H-imidazole-4-sulfonyl chloride ).
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, face shields, and safety goggles (tested to EN 166/EU or NIOSH/US standards) due to skin/eye irritation risks (H315, H319) .
- Engineering Controls : Use fume hoods to avoid inhalation (H335) and ensure proper ventilation .
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse ≥15 minutes with water and seek medical attention .
Q. How stable is this compound under varying storage conditions?
- Methodological Answer : Store in sealed, moisture-free containers at –20°C. Decomposition occurs via hydrolysis, forming sulfonic acid byproducts. Monitor stability via periodic HPLC analysis. For long-term storage, use desiccants (e.g., silica gel) and argon atmospheres .
Advanced Research Questions
Q. How can reaction optimization address low yields in sulfonyl chloride synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling steps, as used in analogous indazole syntheses .
- Solvent Effects : Compare polar aprotic solvents (e.g., DMF, DCM) to stabilize intermediates.
- Stoichiometry Adjustments : Optimize molar ratios of chlorinating agents (e.g., 1.2 equiv PCl₅) to minimize excess reagent side reactions .
Q. How should researchers resolve contradictions in spectral data for sulfonyl chloride derivatives?
- Methodological Answer :
- Reproducibility Checks : Repeat experiments under identical conditions.
- Comparative Analysis : Use computational tools (e.g., DFT calculations) to predict NMR/IR spectra and validate experimental data .
- Collaborative Verification : Share raw data with independent labs to confirm findings, adhering to standards for data transparency .
Q. What strategies mitigate byproduct formation during sulfonamide-to-sulfonyl chloride conversion?
- Methodological Answer :
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : The electron-withdrawing indazole ring activates the sulfonyl chloride group toward nucleophilic attack. Study kinetics via:
- Hammett Plots : Correlate substituent effects on reaction rates.
- Isotope Labeling : Use ³⁵S-labeled compounds to trace reaction pathways.
- Computational Modeling : Map transition states using Gaussian or ORCA software .
Data Contradiction Analysis
Q. How to interpret conflicting reports on the biological activity of sulfonyl chloride derivatives?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature) across studies.
- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, ECHA) to identify trends .
- Dose-Response Curves : Test compounds at varying concentrations to clarify EC₅₀/IC₅₀ discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
